N-Boc-2,4-dichloro-D-homophenylalanine

Description

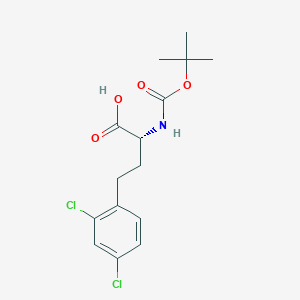

N-Boc-2,4-dichloro-D-homophenylalanine is a synthetic amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine, two chlorine substituents at the 2- and 4-positions of the phenyl ring, and a D-configuration stereocenter. Its molecular formula is C₁₄H₁₇Cl₂NO₄, with a molecular weight of 334.19 g/mol (CAS: 114873-04-0) . The compound belongs to the homophenylalanine family, where the side chain is extended by one methylene group compared to phenylalanine, resulting in a butanoic acid backbone instead of propanoic acid. This structural modification enhances lipophilicity and may influence peptide conformation in drug design .

The Boc group offers stability under basic and nucleophilic conditions, making it a preferred choice in solid-phase peptide synthesis (SPPS). The 2,4-dichloro substitution introduces steric and electronic effects that can modulate binding affinity in therapeutic targets, such as enzyme inhibitors or receptor antagonists .

Properties

IUPAC Name |

(2R)-4-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)8-11(9)17/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYVPAFEEKNNLK-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2,4-dichloro-D-homophenylalanine typically involves multiple steps:

Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro substituents.

Attachment of the butanoic acid backbone: This can be achieved through a Friedel-Crafts acylation reaction, where the dichlorophenyl group is acylated with a butanoic acid derivative.

Introduction of the tert-butyl carbamate group: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2,4-dichloro-D-homophenylalanine can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The dichlorophenyl group can be reduced to form a phenyl group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can yield phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Boc-2,4-dichloro-D-homophenylalanine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be studied for its potential interactions with biological molecules. Its dichlorophenyl group may interact with proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects. The presence of the dichlorophenyl group and the carbamate group can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-Boc-2,4-dichloro-D-homophenylalanine depends on its specific interactions with molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Halogen Substituents and Positions

- N-Boc-4-chloro-L-phenylalanine (CAS: 68090-88-0): Features a single chlorine at the 4-position and an L-configuration. Molecular weight: 299.74 g/mol (C₁₄H₁₈ClNO₄).

- N-Boc-2-bromo-D-phenylalanine (CAS: 261360-76-3): Substitutes bromine at the 2-position. Higher molecular weight (344.21 g/mol, C₁₄H₁₈BrNO₄) and increased polarizability compared to Cl may alter reactivity in cross-coupling reactions .

- N-Boc-2-chloro-D-homophenylalanine (CAS: 1260587-00-5): A homophenylalanine derivative with a single 2-Cl. Molecular formula: C₁₅H₂₀ClNO₄ (MW: 313.78 g/mol). The extended side chain improves hydrophobic interactions in peptide helices .

Amino Acid Backbone Modifications

- N-Fmoc-4-chloro-L-homophenylalanine (CAS: 1260608-62-5): Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc. Molecular weight: 435.90 g/mol (C₂₅H₂₂ClNO₄). Fmoc deprotection requires basic conditions (e.g., piperidine), contrasting with Boc’s acid sensitivity .

- N-Boc-2-methoxy-D-homophenylalanine (CAS: 1260589-55-6): Replaces Cl with a methoxy group at position 2. Molecular formula: C₁₆H₂₃NO₅ (MW: 309.36 g/mol). The electron-donating methoxy group may reduce electrophilic reactivity compared to electron-withdrawing Cl .

Stereochemical Differences

- N-Boc-4-chloro-D-phenylalanine (CAS: 57292-44-1): D-isomer of the 4-Cl variant. Same molecular weight as its L-counterpart (299.74 g/mol) but distinct biological activity due to enantioselective interactions .

- N-Boc-2,4-dichloro-L-phenylalanine : The L-isomer of the target compound (CAS: 114873-12-0). Stereochemistry affects peptide folding and protease resistance .

Physicochemical Properties

Key Research Findings

- Stereochemical Impact : D-isomers like this compound exhibit enhanced metabolic stability in vivo compared to L-forms, making them valuable in peptide therapeutics .

- Homophenylalanine vs. Phenylalanine : Extended side chains in homophenylalanine derivatives improve membrane permeability in cell-penetrating peptides .

- Protecting Group Trade-offs : Boc offers acid stability but requires harsh conditions (e.g., trifluoroacetic acid) for removal, whereas Fmoc is base-labile and compatible with milder synthesis workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.